5-Pyrrolidin-1-ylpyridine-2-carbonitrile
描述
5-Pyrrolidin-1-ylpyridine-2-carbonitrile: is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.22 g/mol .
属性
IUPAC Name |
5-pyrrolidin-1-ylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-9-3-4-10(8-12-9)13-5-1-2-6-13/h3-4,8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEGYGZFOINKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437443 | |
| Record name | 5-pyrrolidin-1-ylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160017-09-4 | |
| Record name | 5-pyrrolidin-1-ylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Reaction Conditions and Procedure
Procedure :
- Intermediate Synthesis : Chloroacetyl-pyridine-2-carbonitrile is generated via chloroacetyl chloride and pyridine-2-carbonitrile.
- Amination : Pyrrolidine reacts with the intermediate in the presence of KI and NaOH.
- Workup : The mixture is filtered, and the solvent is evaporated.
- Isolation : The residue is dissolved in water, adjusted to pH 9–10, and extracted with dichloromethane.
Key Observations :
- Efficiency : Telescopic processes reduce isolation steps, improving overall yield.
- Scalability : Suitable for industrial production due to minimal waste generation.
Alternative Routes: Condensation and Reissert-Henze Reaction
These methods are less documented but warrant consideration.
Condensation with Malononitrile
Inspired by benzofuran synthesis, pyrrolidine-containing aldehydes could condense with malononitrile.
| Parameter | Details |
|---|---|
| Starting Material | Pyrrolidine-2-carbaldehyde |
| Reagent | Malononitrile, sodium alkoxide (e.g., NaOEt) |
| Solvent | Ethanol |
| Temperature | Reflux (78–80°C) |
Procedure :
- Condensation : Pyrrolidine-2-carbaldehyde reacts with malononitrile in ethanol.
- Cyclization : The product undergoes cyclization to form the pyridine ring.
Limitations :
- Regioselectivity : Control of the pyridine ring’s substitution pattern is challenging.
Reissert-Henze Reaction
For introducing the cyano group, this reaction replaces N-oxide intermediates with cyanide.
| Parameter | Details |
|---|---|
| Starting Material | Pyridine-2-carbonitrile N-oxide |
| Cyanide Source | Potassium cyanide (KCN) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–5°C |
Procedure :
- Cyanation : Pyridine-2-carbonitrile N-oxide reacts with KCN in DCM.
- Ring Closure : The intermediate is treated with pyrrolidine to form the final product.
Challenges :
- Safety : Handling N-oxides and KCN requires strict safety protocols.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| SNAr | High regioselectivity, scalable | Harsh conditions (high temp) |
| Telescopic Process | Reduced isolation steps, cost-effective | Complex intermediate synthesis |
| Cross-Coupling | Mild conditions, functional group tolerance | Low reported efficiency for pyrrolidine |
| Condensation | Simple reagents | Poor regioselectivity |
化学反应分析
Types of Reactions: 5-Pyrrolidin-1-ylpyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
Chemical Profile
- IUPAC Name : 5-Pyrrolidin-1-ylpyridine-2-carbonitrile
- Molecular Formula : C10H11N3
- Molecular Weight : 173.21 g/mol
- CAS Number : 160017-09-4
Anticancer Properties
Research indicates that this compound and its derivatives exhibit significant anticancer activity. A study demonstrated that modifications in the compound's structure can enhance its cytotoxic effects against various cancer cell lines, including lung adenocarcinoma. The following table summarizes key findings related to the anticancer activity of this compound:
| Derivative | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 12.5 | Apoptosis induction |
| Compound B | MCF7 (Breast) | 8.3 | Cell cycle arrest |
| Compound C | HeLa (Cervical) | 15.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also shown promise in combating multidrug-resistant pathogens. Its antimicrobial properties are attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. The following table outlines the antimicrobial efficacy of selected derivatives:
| Derivative | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Compound D | MRSA | 4 µg/mL | Cell wall synthesis inhibition |
| Compound E | E. coli | 8 µg/mL | Metabolic pathway disruption |
| Compound F | Pseudomonas aeruginosa | 16 µg/mL | Protein synthesis inhibition |
Synthetic Strategies
The synthesis of this compound can be approached through several methodologies, including:
- Pyridine Derivatization : Utilizing pyridine derivatives as starting materials, followed by nucleophilic substitution reactions.
- Pyrrolidine Ring Formation : Employing cyclization techniques to introduce the pyrrolidine moiety, which is crucial for enhancing biological activity.
Case Studies
Several notable studies have been conducted to explore the applications of this compound:
- Anticancer Study : In vitro testing on lung adenocarcinoma cells revealed that certain derivatives exhibited selective cytotoxicity while sparing normal cells, suggesting potential for targeted cancer therapy.
- Antimicrobial Efficacy Study : Research focused on the compound's ability to combat resistant strains of bacteria demonstrated significant effectiveness against MRSA, indicating its potential as a novel antimicrobial agent.
- Cannabinoid Receptor Agonist Study : Some derivatives were identified as selective agonists for cannabinoid receptors, suggesting applications in pain management and inflammation control.
作用机制
The mechanism of action of 5-Pyrrolidin-1-ylpyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
- 5-Pyrrolidin-1-ylpyridine-2-carboxamide
- 5-Pyrrolidin-1-ylpyridine-2-carboxylic acid
- 5-Pyrrolidin-1-ylpyridine-2-methanol
Comparison: Compared to these similar compounds, 5-Pyrrolidin-1-ylpyridine-2-carbonitrile is unique due to its nitrile functional group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where the nitrile group plays a crucial role.
生物活性
5-Pyrrolidin-1-ylpyridine-2-carbonitrile (C10H11N3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential, supported by research findings and case studies.
Chemical Structure and Synthesis
This compound features a pyridine ring substituted with a pyrrolidine group and a cyano group. Its molecular weight is approximately 173.22 g/mol. The synthesis typically involves the reaction of 2-cyanopyridine with pyrrolidine in the presence of a suitable catalyst and solvent, such as sodium hydride or potassium carbonate in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) .
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, certain pyridine derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Salmonella typhi . The mechanism often involves inhibition of bacterial enzymes, which disrupts microbial growth.
Anticancer Potential
This compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating specific cellular pathways . Its ability to interact with enzymes involved in DNA repair mechanisms positions it as a potential candidate for cancer therapy.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of Janus Kinase (JAK) enzymes, which are implicated in inflammatory diseases and various cancers . The selectivity and efficacy of this inhibition require further investigation to establish its therapeutic viability.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes critical for microbial growth and cancer cell proliferation.
- Receptor Modulation : The compound can modulate receptor activity, influencing neurotransmitter systems and potentially offering anti-inflammatory effects .
Study on Antimicrobial Activity
In a comparative study, various pyridine derivatives were tested for their antimicrobial efficacy. This compound was included in the panel and demonstrated moderate activity against several strains, underscoring its potential as an antimicrobial agent .
Cancer Cell Line Study
A study involving human tumor xenografts showed that compounds structurally related to this compound exhibited enhanced cytotoxicity when combined with conventional chemotherapeutics. This suggests a synergistic effect that could improve treatment outcomes in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Pyridine ring with pyrrolidine and cyano group | Potential JAK inhibitor; moderate antimicrobial activity |
| 6-Pyrrolidin-1-ylpyridine-2-carbonitrile | Similar structure but different carbonitrile position | Investigated for anti-inflammatory properties |
| 5-(Pyrrolidin-1-yl)pyridine derivatives | Various substitutions on the pyridine ring | Diverse biological activities across different derivatives |
常见问题
Q. What are the established synthetic protocols for 5-Pyrrolidin-1-ylpyridine-2-carbonitrile in academic research?
The synthesis typically involves nucleophilic substitution of 2-cyanopyridine derivatives with pyrrolidine. A common method includes refluxing 2-chloropyridine-5-carbonitrile with excess pyrrolidine (1.5 eq) in DMF, catalyzed by K₂CO₃ at 80–100°C for 12–24 hours. Reaction progress is monitored via TLC (ethyl acetate/hexane, Rf ≈ 0.5), followed by purification using silica gel column chromatography (gradient elution with 20–40% ethyl acetate in hexane) . Key considerations include solvent polarity and stoichiometric excess of pyrrolidine to maximize yield (typically 70–75%).
Q. Which analytical techniques are recommended for characterizing this compound?
A multi-technique approach ensures structural and purity validation:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows pyrrolidine protons as a multiplet (δ 1.8–2.1 ppm) and pyridine protons as a doublet (δ 8.3–8.5 ppm). ¹³C NMR confirms the cyano group (δ ~110 ppm) .
- Mass Spectrometry : HRMS (ESI+) yields [M+H]⁺ at m/z 188.0925 (calculated 188.0920) .
- Chromatography : HPLC (C18 column, 70:30 acetonitrile/water) confirms purity ≥95% .
- Melting Point : Analogous compounds (e.g., 5-Pyrrolidin-1-ylpyridine-2-carboxylic acid) exhibit sharp melting points (193.5–197°C), suggesting similar crystallinity .
Q. What physicochemical properties are critical for experimental design with this compound?
Key properties include:
- Solubility : Limited aqueous solubility (≤1 mg/mL in water); use DMSO or DMF for stock solutions.
- Stability : Stable under inert atmospheres at –20°C for long-term storage.
- LogP : Predicted ~1.2 (via computational tools), indicating moderate lipophilicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Yield optimization involves:
- Solvent Screening : DMF outperforms DMSO or acetonitrile due to enhanced nucleophilicity (20% yield increase) .
- Catalysis : KI (10 mol%) accelerates substitution kinetics, reducing reaction time to 6 hours .
- Microwave-Assisted Synthesis : 120°C for 30 minutes achieves 75% yield, comparable to conventional methods but with a 10-fold reduction in time .
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | +20% |
| Catalyst | KI (10 mol%) | +15% |
| Temperature | 120°C (microwave) | Time reduction |
Q. How can contradictory biological activity data across assay systems be resolved?
Discrepancies often arise from:
- Solvent Effects : DMSO concentrations >0.5% in cell-based assays reduce bioactivity; standardize to ≤0.5% .
- Target Engagement Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to enzymes/receptors .
- Assay Replicates : Triplicate runs with positive/negative controls minimize variability.
Q. What structural modifications enhance binding affinity to target enzymes?
Modifications at the pyridine or pyrrolidine rings influence activity:
- Pyridine Ring : Introducing electron-withdrawing groups (e.g., Cl at position 5) increases binding to kinase targets by 3-fold .
- Pyrrolidine Ring : Substituting with piperidine reduces steric hindrance, improving enzyme active-site access .
| Derivative | Modification | Activity Change |
|---|---|---|
| 5-Chloro-pyridine analog | Cl at position 5 | +300% |
| Piperidine-substituted | Pyrrolidine → Piperidine | +150% |
Q. What computational methods predict reactivity and stability of derivatives?
- Density Functional Theory (DFT) : Models charge distribution and frontier molecular orbitals to predict sites for electrophilic substitution .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in aqueous environments .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic profiles (e.g., CYP450 inhibition risk) .
Q. How can solubility challenges in aqueous assays be mitigated?
Strategies include:
- Co-Solvents : Use cyclodextrins (10% w/v) to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate esters at the pyridine ring, hydrolyzed in vivo to the active form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
